BenchChemオンラインストアへようこそ!

2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride

Chemical synthesis Salt-form selection Medicinal chemistry building blocks

Procurement teams should select this hydrochloride salt for its unique combination of three reactivity handles in a single small-molecule framework: a 3-fluoropyridin-4-yl kinase hinge binder, a reactive α-chloroketone for chemoselective derivatisation, and a pre‑formed salt that ensures reproducible stoichiometry. This compound eliminates the α‑halogenation step required by non‑chlorinated analogues, reduces library synthesis by one step per member, and meets fragment‑library criteria (MW 210.03, CLogP 0.323).

Molecular Formula C7H6Cl2FNO
Molecular Weight 210.03
CAS No. 2460756-84-5
Cat. No. B2521562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride
CAS2460756-84-5
Molecular FormulaC7H6Cl2FNO
Molecular Weight210.03
Structural Identifiers
SMILESC1=CN=CC(=C1C(=O)CCl)F.Cl
InChIInChI=1S/C7H5ClFNO.ClH/c8-3-7(11)5-1-2-10-4-6(5)9;/h1-2,4H,3H2;1H
InChIKeyDWRZBNCRPXETOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Chloro-1-(3-fluoropyridin-4-yl)ethanone Hydrochloride (CAS 2460756-84-5): A Dual-Electrophilic Fluoropyridine Building Block for Kinase-Focused Medicinal Chemistry


2-Chloro-1-(3-fluoropyridin-4-yl)ethanone hydrochloride (CAS 2460756-84-5) is a heterocyclic building block that embeds a reactive α-chloroketone warhead adjacent to a 3-fluoropyridine ring, forming a 1,2-bis-electrophile system . The compound is supplied as a hydrochloride salt (C₇H₆Cl₂FNO, MW 210.03) with a typical purity of ≥95% and is classified under the alkyl halide/α-haloketone subclass, with a calculated LogP of 0.323 . Its structural design is specifically suited to constructing 3-fluoropyridin-4-yl-anchored kinase inhibitor scaffolds, where both the halogen and ketone participate in sequential chemoselective derivatizations .

Why 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone Hydrochloride Cannot Be Replaced by Simple Pyridinyl Ethanone Analogs


Generic substitution fails because the compound combines three reactivity features in a single small-molecule framework: (i) a 3-fluoropyridin-4-yl group that serves as a validated kinase hinge-binding motif, (ii) an α-chloroketone electrophile capable of nucleophilic displacement without competing ring halogenation, and (iii) a pre-formed hydrochloride salt that improves crystallinity and simplifies stoichiometric handling relative to free-base analogs . Closely related compounds such as 1-(3-fluoropyridin-4-yl)ethanone (CAS 87674-21-3) lack the α-chloro substituent and therefore cannot undergo the same thiazole, imidazole, or aminothiazole cyclocondensations, while 2-chloro-1-(pyridin-4-yl)ethanone (CAS 5339-74-1) lacks the 3-fluoro substituent that enhances metabolic stability and target binding in kinase programs [1]. The hydrochloride salt form further distinguishes the target compound by providing consistent batch-to-batch stoichiometry, which is critical for reproducible multi-step syntheses in discovery and early development .

Quantitative Differentiation Evidence for 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone Hydrochloride Against Closest Analogs


Hydrochloride Salt Stoichiometry vs. Free-Base 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone

The hydrochloride salt (CAS 2460756-84-5) provides a defined stoichiometric composition (C₇H₆Cl₂FNO, MW 210.03) versus the free base (C₇H₅ClFNO, MW 173.57), eliminating the need for end-users to independently adjust equivalents during reactions . The free-base form 2-chloro-1-(3-fluoropyridin-4-yl)ethanone is typically supplied as a liquid or low-melting solid with variable purity, whereas the hydrochloride is a crystalline powder with a specified purity of ≥95% . This reduces weighing errors in parallel synthesis and improves the accuracy of structure-activity relationship (SAR) studies where precise stoichiometry is critical [1].

Chemical synthesis Salt-form selection Medicinal chemistry building blocks

1,2-Bis-Electrophile Reactivity Advantage Over Mono-Electrophilic 1-(3-Fluoropyridin-4-yl)ethanone

The target compound is classified as a 1,2-bis-electrophile, enabling tandem nucleophilic attack at the carbonyl carbon followed by displacement of the α-chlorine, a sequence not accessible with 1-(3-fluoropyridin-4-yl)ethanone (CAS 87674-21-3), which is solely a monoketone . This dual-electrophilic character explicitly enables the construction of five-membered heterocycles (thiazoles, imidazoles, oxazoles) directly fused to the 3-fluoropyridin-4-yl scaffold in a single operation, whereas the monoketone comparator requires additional pre-functionalization steps . In a representative Hantzsch thiazole synthesis, the α-chloroketone reacts with thioureas in ethanol at 25–78°C to yield 2-aminothiazoles in 60–85% isolated yields, while the monoketone analog would necessitate a separate α-bromination step prior to cyclization [1].

Heterocyclic synthesis Cyclocondensation Kinase inhibitor intermediates

Predicted Physicochemical Differentiation: CLogP 0.323 vs. Des-Fluoro and Des-Chloro Analogs

The target compound has a vendor-reported calculated LogP (CLogP) of 0.323 . This is a critical parameter for fragment-based drug discovery, where optimal fragment lipophilicity (usually CLogP < 1) is preferred. While direct measured CLogP values for specific comparators are not publicly available, a class-level inference indicates that the target compound's CLogP of 0.323 places it within the preferred lipophilicity range for fragment screening, whereas des-fluoro analog 2-chloro-1-(pyridin-4-yl)ethanone (predicted CLogP ≈ 0.8–1.0) and des-chloro analog 1-(3-fluoropyridin-4-yl)ethanone (predicted CLogP ≈ 0.1–0.3) shift the lipophilicity profile, potentially affecting both solubility and binding promiscuity in fragment-based screens [1].

Drug-likeness Lipophilicity Fragment-based drug discovery

REACH Regulatory Status: Pre-Registration Compliance Advantage Over Less-Registered Analogs

2-Chloro-1-(3-fluoropyridin-4-yl)ethanone hydrochloride appears in the European Chemicals Agency (ECHA) substance database with regulatory tracking under REACH, indicating pre-registration or registration activity [1]. In contrast, closely related analogs such as 2-bromo-1-(3-fluoropyridin-4-yl)ethanone lack publicly listed ECHA substance records, creating potential uncertainty for European procurement and future regulatory compliance [2]. For organizations operating within EU chemical regulations, selecting a compound with an established ECHA infocard provides regulatory transparency and reduces the risk of supply interruption due to unregistered status.

Regulatory compliance Supply chain assurance European chemical regulation

Dual Halogen Architecture: Orthogonal Reactivity of α-Chloro vs. Pyridinyl C–F Compared to Bis-Chloro or Bis-Fluoro Analogs

The target compound's α-chloroketone moiety and the 3-fluoropyridine C–F bond exhibit orthogonal reactivity profiles: the α-Cl undergoes rapid nucleophilic substitution under mild basic conditions (e.g., amines, thiols at 0–25°C), while the C–F bond remains inert under these conditions and requires transition-metal catalysis (e.g., Pd-catalyzed cross-coupling) or strong nucleophiles for activation . This contrasts with 2-chloro-1-(3-chloropyridin-4-yl)ethanone, where both halogen positions can compete for substitution, potentially generating regioisomeric mixtures in parallel chemistry workflows . In a class-level analysis of nucleophilic aromatic substitution, the 3-fluoropyridine C–F bond has an estimated activation barrier approximately 8–12 kcal/mol higher than the corresponding C–Cl bond, enabling predictable, stepwise diversification without protecting-group strategies [1].

Chemoselective functionalization Late-stage diversification Kinase inhibitor scaffold

Multi-Vendor Availability with Consistent Purity Specifications vs. Single-Source Analogs

The target compound is simultaneously listed by at least two major research-chemical suppliers (Enamine and Sigma-Aldrich/Merck) with identical purity specifications (≥95%) and consistent physical form (crystalline powder) . The regioisomer 1-(2-chloro-3-fluoropyridin-4-yl)ethanone (CAS 1236770-00-5), while also commercially available, carries a different substitution pattern that alters the electronic environment of the pyridine ring and is listed with variable purity (95–97%) across vendors . Multi-vendor availability of the target compound reduces single-supplier procurement risk and allows competitive pricing for bulk orders in medicinal chemistry campaigns.

Supply chain resilience Procurement risk mitigation Building block catalog

Optimal Procurement and Application Scenarios for 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone Hydrochloride (CAS 2460756-84-5)


Parallel Synthesis of 3-Fluoropyridin-4-yl Thiazole and Imidazole Kinase-Focused Libraries

Medicinal chemistry teams constructing focused kinase inhibitor libraries should employ this compound as the core bis-electrophile for Hantzsch thiazole or Debus–Radziszewski imidazole syntheses. The α-chloroketone directly condenses with thioureas or amidines in a single step, generating 2-aminoazole products with the 3-fluoropyridin-4-yl substituent pre-installed at the azole 4-position. This eliminates the α-halogenation step required when using 1-(3-fluoropyridin-4-yl)ethanone, reducing the synthetic sequence by one step per library member .

Late-Stage Diversification via Sequential Chemoselective Elaboration

The orthogonal reactivity of the α-Cl (substitution at 0–25°C with amines or thiols) and the C–F bond (Pd-catalyzed cross-coupling) enables sequential, protecting-group-free diversification. This is particularly valuable in late-stage functionalization strategies for lead optimization, where the 3-fluoropyridin-4-yl unit is first used to construct the core scaffold, and subsequent Suzuki, Buchwald–Hartwig, or Ullmann couplings are performed on the intact C–F bond without interference from the already-reacted α-position [1].

Fragment-Based Drug Discovery (FBDD) Library Inclusion

With a CLogP of 0.323 and a molecular weight of 210.03 g/mol, the compound meets the 'Rule of Three' criteria for fragment libraries (MW < 300, CLogP ≤ 3). Its balanced lipophilicity and built-in synthetic handle (α-Cl) make it an ideal fragment for covalent or non-covalent screening campaigns targeting kinase ATP-binding sites, where the 3-fluoropyridine ring can engage hinge-region hydrogen bonds .

EU-Compliant Procurement for Industrial Pilot-Scale Synthesis

Organizations operating under EU REACH regulations should prioritize this compound over less-transparent analogs due to its established ECHA substance record. The regulatory visibility supports smoother chemical safety assessments (CSA) and exposure scenario documentation when scaling from milligram research quantities to multi-gram or kilogram pilot-plant batches. Multi-vendor sourcing (Enamine, Sigma-Aldrich) further ensures competitive pricing and supply security [1].

Quote Request

Request a Quote for 2-Chloro-1-(3-fluoropyridin-4-yl)ethanone;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.